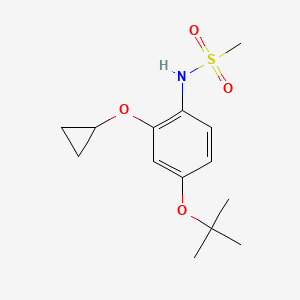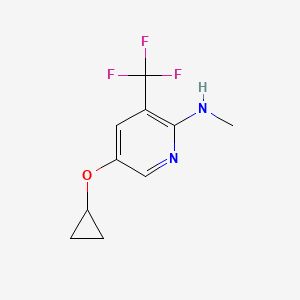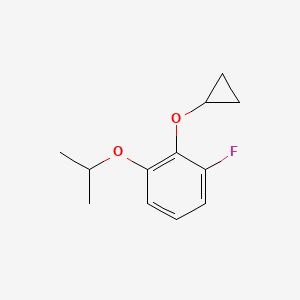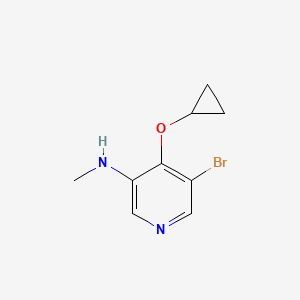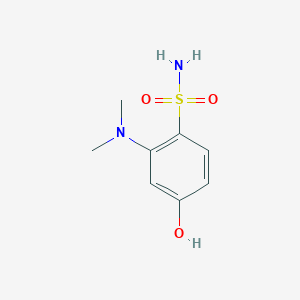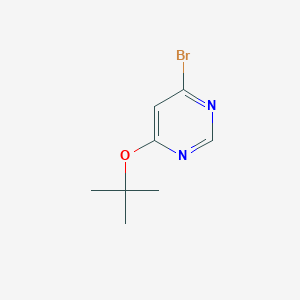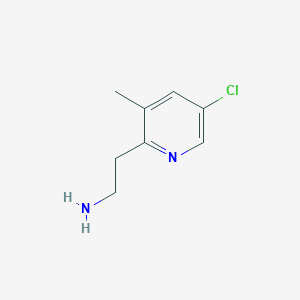
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O2 and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and trifluoromethyl groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
The synthesis of 1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene involves several steps, typically starting with the preparation of the benzene ring substituted with the desired functional groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for the efficient and scalable synthesis of the compound under controlled conditions.
Analyse Des Réactions Chimiques
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzene ring. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the benzene ring.
Applications De Recherche Scientifique
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study the interactions of various biomolecules.
Medicine: The compound’s unique structure allows it to interact with specific molecular targets, making it a potential candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(tert-Butoxy)-4-(trifluoromethyl)benzene: This compound lacks the cyclopropoxy group, making it less complex and potentially less versatile in certain applications.
4-(tert-Butoxy)-1-cyclopropoxy-2-(trifluoromethyl)benzene: This compound has a similar structure but may differ in its reactivity and stability due to the positioning of the functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H17F3O2 |
|---|---|
Poids moléculaire |
274.28 g/mol |
Nom IUPAC |
4-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F3O2/c1-13(2,3)19-12-7-6-10(18-9-4-5-9)8-11(12)14(15,16)17/h6-9H,4-5H2,1-3H3 |
Clé InChI |
QEDRYOQHCSRSIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



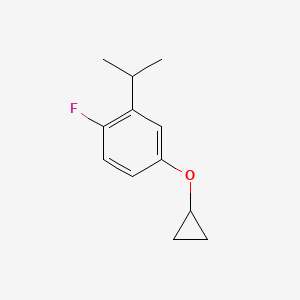
![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)



